

Technical Support Center: Dithiothreitol (DTT)

Stability and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dithiothreitol

Cat. No.: B142953

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This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of **dithiothreitol** (DTT) in solution and outlines proper storage conditions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Dithiothreitol** (DTT) and what is its primary function?

A1: **Dithiothreitol**, also known as Cleland's reagent, is a potent reducing agent widely used in biochemistry and molecular biology. Its primary function is to reduce disulfide bonds in proteins and peptides, thereby preventing the formation of intramolecular and intermolecular disulfide linkages between cysteine residues. This is crucial for maintaining protein structure and function, preventing aggregation, and for applications like SDS-PAGE where complete protein denaturation is required.^[1]

Q2: How should solid DTT be stored?

A2: Solid DTT is hygroscopic and sensitive to heat and air oxidation. It should be stored desiccated at 2-8°C under an inert gas atmosphere, such as argon or nitrogen.^[2] When stored under these conditions, it can be stable for up to 3 years.^[2]

Q3: How should DTT stock solutions be prepared and stored?

A3: It is highly recommended to prepare DTT solutions fresh for each use. However, if a stock solution is required, a common method is to prepare a 1 M stock solution by dissolving 1.54 g of DTT in 10 mL of deionized water.[2] This solution should be sterilized by filtration (do not autoclave), dispensed into single-use aliquots in microcentrifuge tubes, and stored at -20°C.[2] Storing in aliquots is critical to avoid repeated freeze-thaw cycles.

Q4: What is the optimal pH for DTT's reducing activity?

A4: DTT's reducing power is most effective at a pH above 7, with an optimal range typically between 7.1 and 8.0.[3] This is because the reactive species is the negatively charged thiolate form ($-S^-$), which is more prevalent at alkaline pH. As the pH decreases, the protonated thiol form ($-SH$) predominates, which is not reactive, thus diminishing DTT's reducing capacity.[4]

Q5: What factors decrease the stability of DTT in solution?

A5: The stability of DTT in solution is primarily decreased by:

- Higher pH: As the pH increases above 7.0, the rate of air oxidation significantly increases.[1]
- Higher Temperature: Increased temperature accelerates the rate of DTT degradation.[1]
- Presence of Metal Ions: Divalent metal cations, particularly copper (Cu^{2+}) and iron (Fe^{3+}), can catalyze the oxidation of DTT.[5]
- Exposure to Atmospheric Oxygen: DTT is readily oxidized by air.[4] Solutions should be prepared with degassed buffers and stored under an inert atmosphere where possible.

Q6: Can DTT interfere with my experiments?

A6: Yes, DTT can interfere with certain applications. A notable example is its incompatibility with immobilized metal affinity chromatography (IMAC), such as Nickel-NTA (Ni-NTA) for purifying His-tagged proteins. DTT can reduce the nickel ions on the column, causing them to be stripped from the resin, which appears as a brown discoloration and leads to poor protein binding. It is advisable to remove DTT from the sample before Ni-NTA chromatography, for example, by dialysis or using a desalting column.[3]

Q7: Is there a more stable alternative to DTT?

A7: Yes, Tris(2-carboxyethyl)phosphine (TCEP) is a common alternative to DTT. TCEP is more stable over a broader pH range, including acidic conditions, and is more resistant to air oxidation.[6] It is also compatible with Ni-NTA chromatography as it does not reduce nickel ions.[7] However, TCEP is bulkier and may reduce sterically hindered disulfide bonds more slowly than DTT.[6]

Data Presentation: DTT Stability in Solution

The stability of DTT is often quantified by its half-life, the time it takes for half of the DTT in a solution to become oxidized. The following tables summarize the half-life of DTT under various conditions.

Table 1: Effect of pH and Temperature on DTT Half-Life

Data is for DTT in 0.1 M potassium phosphate buffer.

pH	Temperature (°C)	Half-Life (hours)
6.5	20	40
7.5	20	10
8.5	0	11
8.5	20	1.4
8.5	40	0.2

(Source:[1][5])

Table 2: Effect of Metal Ions and Chelators on DTT Half-Life

Data is for DTT in 0.1 M potassium phosphate buffer at pH 8.5 and 20°C.

Additive	Concentration	Half-Life (hours)
None	-	1.4
Copper (Cu ²⁺)	0.1 mM	0.6
EDTA	0.1 mM	4

(Source:[5])

Troubleshooting Guides

Issue 1: Incomplete Reduction of Disulfide Bonds

Possible Cause	Troubleshooting Step
Inactive DTT	DTT solutions have a limited shelf-life. Always prepare fresh DTT solutions before your experiment. If using a frozen stock, ensure it has not been stored for an extended period or subjected to multiple freeze-thaw cycles.
Suboptimal DTT Concentration	The required concentration of DTT is application-dependent. For maintaining proteins in a reduced state, 1-10 mM is typical. For complete reduction for applications like SDS-PAGE, 50-100 mM may be necessary. ^[3] If reduction is incomplete, consider increasing the DTT concentration.
Incorrect pH	DTT is most effective at a pH above 7.0. If your buffer is acidic, the reducing power of DTT will be significantly diminished. ^[3] Adjust the pH of your buffer or consider using an alternative reducing agent like TCEP.
Inaccessible Disulfide Bonds	Disulfide bonds buried within a protein's tertiary structure may not be accessible to DTT. In such cases, perform the reduction under denaturing conditions using agents like 6 M guanidinium hydrochloride, 8 M urea, or 1% SDS. ^[3]
Re-oxidation of Sulfhydryl Groups	After reduction, the newly formed sulfhydryl groups can be re-oxidized by atmospheric oxygen. To prevent this, consider performing the reaction in an anaerobic environment or by capping the free thiols with an alkylating agent like iodoacetamide. ^[3]

Issue 2: Protein Precipitation Upon Addition of DTT

Possible Cause	Troubleshooting Step
Reduction of Structural Disulfide Bonds	Some proteins require disulfide bonds to maintain their correct tertiary structure and stability. The addition of DTT can break these essential bonds, leading to protein unfolding and subsequent aggregation or precipitation.
Action	If your protein contains essential structural disulfide bonds, avoid using DTT or use it at a very low concentration (e.g., <1 mM) just to prevent oxidation of free cysteines.

Issue 3: Interference with Downstream Applications (e.g., Ni-NTA)

Possible Cause	Troubleshooting Step
DTT Reduces Metal Ions	DTT can reduce the metal ions used in IMAC (e.g., Ni^{2+} , Co^{2+}), causing them to strip from the column and preventing the binding of His-tagged proteins.
Action	Remove DTT from the protein sample before applying it to the metal affinity column. This can be achieved through dialysis, buffer exchange, or using a desalting column. [3] Alternatively, use a DTT-compatible reducing agent like TCEP. [6]

Experimental Protocols

Protocol: Quantification of DTT Concentration using Ellman's Reagent (DTNB)

This protocol allows for the determination of the concentration of active (reduced) DTT in a solution. The reaction between 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and a thiol (like DTT) produces a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically.

Materials:

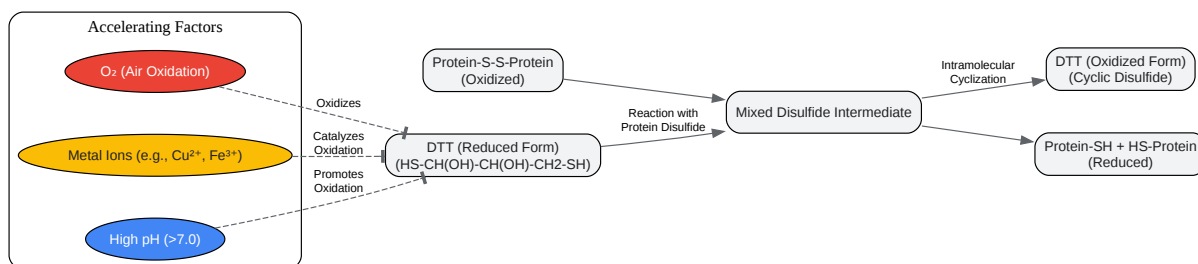
- DTNB stock solution (e.g., 10 mM in DMSO or a suitable buffer)
- Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
- DTT sample to be quantified
- Spectrophotometer and cuvettes or a microplate reader

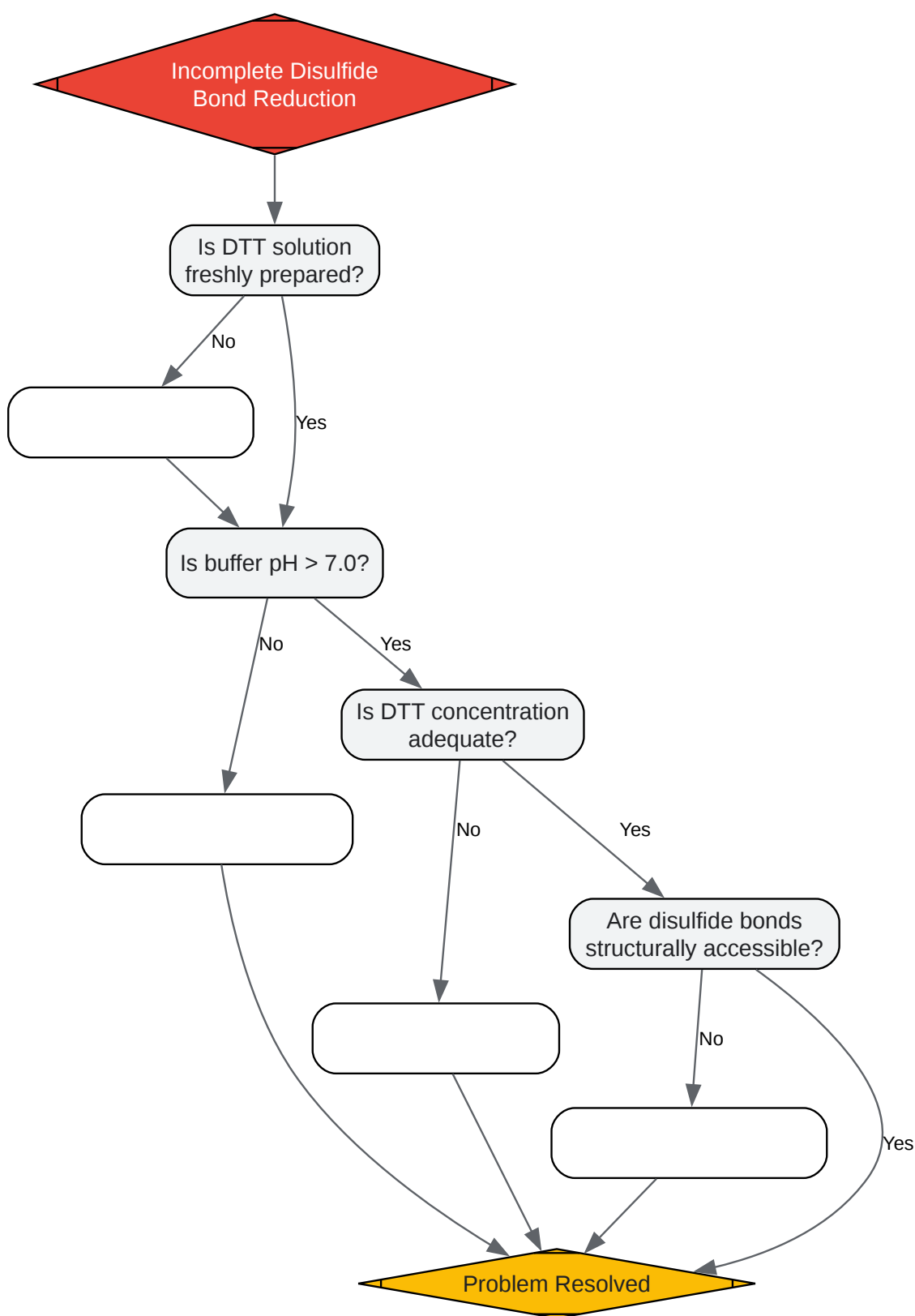
Procedure:

- Prepare the DTNB working solution: Dilute the DTNB stock solution to a final concentration of 0.1 mM in the reaction buffer.
- Prepare the blank: In a cuvette or microplate well, add the appropriate volume of the DTNB working solution and the same volume of the buffer used to dissolve your DTT sample (without DTT). For example, mix 950 μL of 0.1 mM DTNB working solution with 50 μL of the buffer.
- Prepare the sample: In a separate cuvette or well, add the same volume of the DTNB working solution and your DTT sample. The DTT sample may need to be diluted to ensure the final sulfhydryl concentration is within the linear range of the assay (typically less than 0.5 mM). For example, mix 950 μL of 0.1 mM DTNB working solution with 50 μL of the diluted DTT sample.
- Incubate: Incubate the blank and the sample at room temperature for 2-5 minutes to allow the reaction to complete.
- Measure Absorbance: Measure the absorbance of the sample at 412 nm, using the blank to zero the spectrophotometer.
- Calculate DTT Concentration: Use the Beer-Lambert law ($A = \epsilon bc$) to calculate the concentration of the TNB produced, which is stoichiometric to the concentration of sulfhydryl groups in the sample.
 - Concentration of SH (M) = Absorbance at 412 nm / ($\epsilon \times$ path length)
 - ϵ (molar extinction coefficient of TNB) = 14,150 $\text{M}^{-1}\text{cm}^{-1}$ at pH 8.0.

- Path length is typically 1 cm for a standard cuvette.
- Since each molecule of DTT has two sulfhydryl groups, the concentration of DTT is half the calculated concentration of sulfhydryl groups.
- Concentration of DTT (M) = [Concentration of SH (M) / 2] × Dilution Factor

Visualizations





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- To cite this document: BenchChem. [Technical Support Center: Dithiothreitol (DTT) Stability and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142953#dithiothreitol-stability-in-solution-and-proper-storage-conditions]

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